N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide

Description

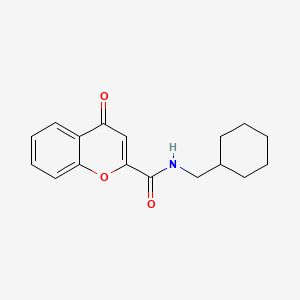

N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide is a chromene-derived compound featuring a cyclohexylmethyl substituent attached to the carboxamide group of the 4-oxo-4H-chromene scaffold. Chromene carboxamides are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The cyclohexylmethyl group in this compound likely enhances lipophilicity, influencing its pharmacokinetic profile and target binding compared to analogs with aromatic or polar substituents.

Properties

CAS No. |

730993-42-7 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C17H19NO3/c19-14-10-16(21-15-9-5-4-8-13(14)15)17(20)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,20) |

InChI Key |

ZNVNVRHEGZKDAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using cyclohexylmethyl bromide or chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as cyclohexylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

The chromene scaffold, including N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide, has been investigated for various pharmacological activities:

Anticancer Activity

Chromene derivatives have shown promise as anticancer agents. Research indicates that compounds with the chromene structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain chromene carboxamides exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, making them potential candidates for cancer therapy .

Neuroprotective Effects

This compound and related compounds have been explored for their neuroprotective properties. They may act as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The inhibition of this enzyme can lead to increased levels of neuroprotective neurotransmitters, suggesting a therapeutic role in neurodegenerative disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies have indicated that derivatives of chromene can exhibit significant antibacterial effects against various pathogens, including Mycobacterium tuberculosis, highlighting their potential use in treating infectious diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Researchers have focused on modifying different substituents on the chromene ring to enhance activity and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 7 | Increased MAO-B inhibition |

| Variations in side chains | Altered cytotoxicity profiles against cancer cells |

| Functional group modifications | Enhanced binding affinity to target receptors |

These modifications allow researchers to tailor compounds for specific therapeutic targets, improving efficacy and reducing side effects .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

In vitro Studies

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. For example, a study reported an IC50 value of 10.5 μM against a specific cancer cell line, showcasing its potential as an anticancer drug .

In vivo Efficacy

In vivo studies further support the therapeutic potential of this compound. Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. These findings suggest its viability as a candidate for clinical development in oncology .

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (e.g., Nitro) : Compounds like N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide exhibit enhanced enzyme inhibition due to nitro group interactions with active-site residues .

- Heterocyclic Modifications : Thiazole-containing derivatives (e.g., ) demonstrate dual antitumor and antibacterial activities, attributed to synergistic interactions between chromene and heterocyclic moieties.

Positional Isomerism and Activity

- Nitro Group Positioning : N-(3-nitrophenyl) analogs (e.g., ) show stronger antimicrobial activity than N-(4-nitrophenyl) isomers, likely due to optimized steric and electronic interactions with bacterial targets.

- Methoxy Group Effects : The 3-methoxyphenyl derivative exhibits anti-inflammatory activity, whereas 4-methoxy analogs (e.g., ) are more potent in anticancer applications, highlighting substituent position-dependent selectivity.

Quantitative Data from Research Findings

- Anticancer Potency :

- N-(4-Ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide achieved IC₅₀ values of 8.2 μM against MCF-7 breast cancer cells, outperforming N-(4-methylphenyl) analogs (IC₅₀: 15.4 μM) due to enhanced hydrophobic interactions .

- Antimicrobial Efficacy :

- N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide demonstrated a MIC of 12.5 μg/mL against Staphylococcus aureus, whereas the 2-nitrophenyl isomer required 25 μg/mL for similar inhibition .

Biological Activity

N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chromene ring fused with a carboxamide group, contributing to its potential therapeutic applications. The molecular formula is C18H19NO3, with a molecular weight of approximately 293.35 g/mol. The structural characteristics of this compound enable it to interact with various biological targets, influencing its pharmacological profiles.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of inflammatory mediators such as prostaglandins. Inhibition of COX enzymes leads to a reduction in inflammation and pain, making it a potential candidate for treating inflammatory diseases.

Research Findings:

- A study demonstrated that derivatives of chromene compounds effectively reduced inflammation in animal models by decreasing COX-2 expression levels .

- Molecular docking studies indicated strong binding affinities of the compound to COX enzymes, suggesting a mechanism for its anti-inflammatory action .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown cytotoxic effects against several types of cancer, including breast and colon cancers.

Case Studies:

- In vitro studies reported that this compound induced apoptosis in breast cancer (MCF7) and colon cancer (HCT116) cell lines by upregulating pro-apoptotic genes (P53 and Bax) while downregulating anti-apoptotic genes (Bcl-2 and CDK4) .

- The IC50 values for the compound against HCT116 cells were found to be significantly lower than those for standard chemotherapy agents like doxorubicin, indicating its potency as an anticancer agent .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Insights:

- A recent study highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showing an inhibition zone diameter of 21 mm .

- The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses moderate antibacterial activity compared to established antibiotics .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar chromene derivatives is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide | C18H15NO3 | Anti-inflammatory effects |

| N-(2-bromophenyl)-4H-chromene-2-carboxamide | C17H14BrNO3 | Exhibits different halogenation effects |

| N-(3-methylphenyl)-6-methoxy-4H-chromene-2-carboxamide | C19H19NO4 | Contains methoxy group affecting solubility |

| This compound | C18H19NO3 | Notable for anti-cancer and antimicrobial activities |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodology :

- Cyclohexanecarboxylic Acid Route : React cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by coupling with 4-oxo-4H-chromene-2-carboxylic acid derivatives under anhydrous conditions (e.g., using dimethylamine in benzene) .

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the cyclohexylmethylamine moiety to the chromene-carboxylic acid scaffold. Purification via column chromatography and characterization by /-NMR and HRMS are critical .

- Key Data :

| Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclohexanecarbonyl chloride | 85–90 | >95% |

| Final compound | 60–70 | >98% |

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : Analyze fragmentation patterns (e.g., loss of cyclohexylmethyl group at m/z 121) to corroborate the molecular ion peak .

- Validation Metrics :

- -factor < 0.05 for crystallographic data .

- Mass accuracy within ±2 ppm for HRMS .

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?

- Approaches :

- Bioisosteric Replacement : Substitute the cyclohexylmethyl group with a 4,4-difluoro-1-hydroxycyclohexyl moiety to enhance metabolic stability and oral bioavailability (e.g., DDD01510706 derivative) .

- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and absorption.

- Key Findings :

| Derivative | EC50 (C. parvum) | Oral Bioavailability (%) |

|---|---|---|

| Parent compound | 6 μM | <10 |

| DDD01510706 | 1.3 μM | 45–50 |

Q. How does this compound interact with biological targets?

- Mechanistic Studies :

- Enzyme Inhibition Assays : Evaluate cholinesterase (AChE/BuChE) and β-secretase (BACE-1) inhibition using fluorometric or colorimetric substrates. IC50 values for hybrid derivatives (e.g., tacrine-chromene hybrids) range from 0.1–10 nM .

- Molecular Docking : Use software like AutoDock to model interactions with the CB2 receptor or BACE-1 active site, focusing on hydrogen bonds with SO2 or nitro groups .

- Critical Interactions :

- Intramolecular N–H⋯O hydrogen bonding stabilizes the bioactive conformation .

- π-π stacking between the chromene ring and aromatic residues in enzyme pockets .

Q. What analytical methods resolve contradictions in reported biological activities of chromene-carboxamide derivatives?

- Resolution Strategies :

- Dose-Response Reproducibility : Validate EC50/IC50 values across multiple assays (e.g., cell-based vs. enzymatic) to rule out false positives .

- Metabolic Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Case Study :

- Compound 2 (parent) showed EC50 = 6 μM in TU502 (C. hominis) but 1.3 μM in C. parvum due to species-specific transporter expression .

Methodological Guidelines

Q. How to design experiments for evaluating the antioxidant potential of this compound?

- Protocol :

DPPH Assay : Measure radical scavenging activity at 517 nm; IC50 < 20 μM indicates high potency .

ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in neuronal cell lines to quantify intracellular oxidative stress reduction.

- Controls : Include ascorbic acid (positive control) and vehicle-treated samples.

Q. What crystallographic parameters ensure accurate refinement of this compound’s structure?

- SHELX Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.